molecular formula C16H25BO4S B13327956 Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B13327956
M. Wt: 324.2 g/mol
InChI Key: CABFQYYSPARKPC-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a tert-butyl ester and a dioxaborolane group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves multiple steps. One common method includes the borylation of a thiophene derivative using a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling yields biaryl compounds, while oxidation results in sulfoxides or sulfones .

Scientific Research Applications

Tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is known for its role in cross-coupling reactions, which are facilitated by palladium catalysts. These reactions involve the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate lies in its combination of a thiophene ring with a boronic ester and a tert-butyl ester group. This combination imparts distinct reactivity and properties, making it valuable in various applications .

Properties

Molecular Formula

C16H25BO4S

Molecular Weight

324.2 g/mol

IUPAC Name

tert-butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C16H25BO4S/c1-10-9-11(12(22-10)13(18)19-14(2,3)4)17-20-15(5,6)16(7,8)21-17/h9H,1-8H3

InChI Key

CABFQYYSPARKPC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C)C(=O)OC(C)(C)C

Origin of Product

United States

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